piperazine;trifluoromethanesulfonic acid
Description
Significance of Piperazine (B1678402) Derivatives in Advanced Organic Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a highly significant structural motif in medicinal chemistry and organic synthesis. mdpi.comrsc.orgresearchgate.net Its prevalence in a vast number of biologically active compounds has earned it the status of a "privileged scaffold". researchgate.netnih.gov The two nitrogen atoms within the piperazine structure are key to its utility, as they can serve as hydrogen bond donors and acceptors, which can tune the molecule's interactions with biological receptors and enhance properties like water solubility and bioavailability. mdpi.com
Piperazine derivatives are integral components of numerous pharmaceuticals with a wide range of therapeutic applications, including antidepressant, antipsychotic, antihistamine, anticancer, and antimicrobial agents. mdpi.comrsc.org This widespread bioactivity has spurred considerable research into synthetic methodologies for creating diverse piperazine-based molecules. researchgate.netmdpi.comnih.gov In advanced organic synthesis, piperazine and its derivatives are not only used as building blocks for complex target molecules but also serve as versatile ligands for metal catalysts and as organocatalysts themselves. rsc.org Synthetic strategies often involve methods like Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to incorporate the piperazine core into larger molecular frameworks. mdpi.com
Table 1: Examples of Marketed Drugs Containing the Piperazine Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Amoxapine | Antidepressant |
| Bifeprunox | Antipsychotic |
| Cyclizine | Antihistamine |
| Itraconazole | Antifungal |
| Ciprofloxacin | Antibiotic |
This table is generated based on information from the text.
Role of Trifluoromethanesulfonic Acid as a Superacid in Organic Transformations
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is one of the strongest known monoprotic acids, classifying it as a superacid. sinocurechem.comwikipedia.org Its exceptional acidity (pKa ≈ -14) stems from the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, which stabilizes the resulting conjugate base, the triflate anion (CF₃SO₃⁻). sinocurechem.comnbinno.com The triflate anion is an excellent leaving group due to its stability, making triflic acid a potent catalyst in a wide array of organic reactions. sinocurechem.com
Unlike many other strong acids, triflic acid is non-oxidizing and possesses high thermal stability. chemicalbook.com Its primary role in organic synthesis is as a catalyst for a variety of transformations. sinocurechem.comwikipedia.org It is widely employed in Friedel-Crafts acylation and alkylation reactions, which are fundamental for synthesizing aromatic compounds used in pharmaceuticals and materials science. sinocurechem.comnbinno.com Other significant applications include esterification reactions, polymerization, and promoting Friedel-Crafts-like reactions such as the cracking of alkanes and alkylation of alkenes. wikipedia.orgnbinno.comchemicalbook.com Because its conjugate base is non-nucleophilic, triflic acid is particularly useful for protonations where side reactions are undesirable. wikipedia.org
Table 2: Physicochemical Properties of Trifluoromethanesulfonic Acid
| Property | Value |
|---|---|
| Chemical Formula | CF₃SO₃H |
| Molar Mass | 150.08 g/mol |
| Appearance | Colorless liquid |
| Density | 1.696 g/mL |
| Melting Point | -40 °C |
| Boiling Point | 162 °C |
| pKa | ~ -14 |
This table is generated based on information from the text. sinocurechem.comwikipedia.orgchemicalbook.com
Confluence of Piperazine and Trifluoromethanesulfonic Acid in Novel Chemical Entities and Processes
The combination of piperazine and trifluoromethanesulfonic acid results in the formation of a salt, piperazine;trifluoromethanesulfonic acid. evitachem.com This entity arises from a classic acid-base reaction where the highly acidic protons of triflic acid protonate the basic nitrogen atoms of the piperazine ring. The direct reaction between piperazine and trifluoromethanesulfonic acid is a typical method for its synthesis. evitachem.com
The resulting salt, piperazinium trifluoromethanesulfonate (B1224126), combines the structural features of the piperazine scaffold with the properties of the triflate counter-ion. Such compounds can be utilized in several ways in chemical processes. The piperazinium cation can act as a new building block or synthon, where the piperazine core is pre-activated or its solubility properties are modified for subsequent reactions. For instance, trifluoroacetic acid, a related strong acid, is used in peptide synthesis and for the removal of protecting groups; by analogy, the piperazinium triflate salt could find use in contexts requiring a deliverable form of the piperazine nucleus under specific reaction conditions. mdpi.commdpi.com
Furthermore, the formation of this salt can be a strategy to generate a novel catalyst. The acidic nature of the piperazinium cation, coupled with the non-coordinating triflate anion, could enable its use as a Brønsted acid catalyst in organic transformations. The specific properties of this salt, such as its solubility in various organic solvents, could offer advantages over using triflic acid directly, potentially leading to improved reaction yields, selectivities, or easier handling. google.com The confluence of a versatile heterocyclic base and a powerful superacid thus opens avenues for developing new reagents and catalytic systems for contemporary organic synthesis.
Properties
CAS No. |
500766-69-8 |
|---|---|
Molecular Formula |
C6H12F6N2O6S2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
piperazine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H10N2.2CHF3O3S/c1-2-6-4-3-5-1;2*2-1(3,4)8(5,6)7/h5-6H,1-4H2;2*(H,5,6,7) |
InChI Key |
VLOVTZVDKCMXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Piperazine Trifluoromethanesulfonic Acid Compounds and Their Derivatives
Strategies for Piperazine (B1678402) Ring Formation in the Presence of Trifluoromethanesulfonic Acid or its Derivatives
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including piperazines. While direct intramolecular cyclization to form a piperazine ring catalyzed specifically by trifluoromethanesulfonic acid is not extensively documented, the use of triflate-based catalysts in analogous cyclizations of nitrogen-containing heterocycles is well-established. Lewis acids such as scandium triflate (Sc(OTf)₃) and indium triflate (In(OTf)₃) have been shown to be effective catalysts for intramolecular reactions. For instance, scandium triflate has been used to catalyze the cyclization of diazoketones derived from amino acids to form oxazinanediones. frontiersin.org Similarly, indium triflate has been employed in the intramolecular cyclization of Boc-protected diazocarbonyl substrates to yield cyclic urethanes. frontiersin.org
These methodologies suggest a viable pathway for piperazine synthesis. A suitably substituted diamine precursor with a terminal leaving group could undergo intramolecular cyclization upon activation with trifluoromethanesulfonic acid or a triflate salt. The acid would protonate a nitrogen atom, enhancing the nucleophilicity of the other nitrogen for the ring-closing step. This approach is conceptually similar to the synthesis of quinoline (B57606) derivatives, where trifluoromethanesulfonic acid is used as a co-catalyst for the intramolecular cyclization of benzylacetone (B32356) oxime derivatives. scilit.com
The general mechanism for such a proposed cyclization is outlined below:
| Step | Description | Reagents |
| 1 | Activation of a leaving group on a linear diamine precursor. | Trifluoromethanesulfonic acid or derivative |
| 2 | Intramolecular nucleophilic attack by the distal nitrogen atom. | - |
| 3 | Ring closure to form the six-membered piperazine ring. | - |
| 4 | Deprotonation to yield the final piperazine derivative. | Base or solvent |
Ring-Opening Reactions with DABCO Derivatives and Triflate Counterions
A notable and efficient method for the synthesis of functionalized piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This strategy leverages the inherent strain and reactivity of the bicyclic DABCO structure. The reaction is typically initiated by the quaternization of one of the nitrogen atoms in DABCO, making the system susceptible to nucleophilic attack and subsequent ring opening.
The use of aryl triflates in this context is particularly effective for generating a reactive benzyne (B1209423) intermediate in situ. This benzyne is then attacked by DABCO to form a zwitterionic ammonium (B1175870) salt. This intermediate subsequently undergoes a ring-opening reaction with a nucleophile to furnish a 1-ethyl-4-arylpiperazine derivative. rsc.orgresearchgate.net This multicomponent reaction provides a versatile route to a variety of substituted piperazines. researchgate.net
The reaction sequence can be summarized as follows:
Generation of benzyne from an o-silyl aryl triflate and a fluoride (B91410) source (e.g., CsF).
Nucleophilic attack of DABCO on the benzyne to form a zwitterionic intermediate.
Ring-opening of the intermediate by a nucleophile to yield the piperazine derivative.
A variety of nucleophiles, including phenols, thiophenols, and potassium phthalimide, have been successfully employed in these DABCO ring-opening reactions, leading to moderate to high yields of the corresponding piperazine derivatives. rsc.orgresearchgate.net
Catalytic Asymmetric Synthesis of Chiral Piperazine Moieties utilizing Trifluoromethanesulfonic Derivatives
The demand for enantiomerically pure chiral piperazines in the pharmaceutical industry has driven the development of catalytic asymmetric synthetic methods. nih.gov While trifluoromethanesulfonic acid itself is not typically a chiral catalyst, its derivatives and the triflate anion play significant roles in asymmetric transition metal catalysis.
Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the enantioselective synthesis of α-substituted piperazin-2-ones, which are precursors to chiral piperazines. nih.gov In these reactions, a palladium catalyst, often complexed with a chiral ligand, facilitates the enantioselective alkylation. The triflate anion is a common counterion for the palladium precursor, influencing the catalyst's reactivity and stability.
Another approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazines. This method allows for the direct synthesis of chiral piperazines from readily available aromatic precursors. acs.org The activation of the pyrazine (B50134) ring, for instance by alkyl halides, is a key step in this transformation. acs.org The choice of counterion for the iridium catalyst, which can be a triflate, is crucial for achieving high enantioselectivity.
The following table highlights key aspects of these asymmetric syntheses:
| Method | Catalyst System | Role of Triflate | Product | Enantioselectivity |
| Asymmetric Allylic Alkylation | Palladium complex with chiral ligand | Often used as a counterion for the palladium precursor | Chiral piperazin-2-ones | High (e.g., >97% ee) researchgate.net |
| Asymmetric Hydrogenation | Iridium complex with chiral ligand | Can be the counterion for the iridium catalyst | Chiral piperazines | Up to 96% ee acs.org |
N-Substitution and Functionalization Reactions employing Trifluoromethanesulfonic Anhydride (B1165640) or Esters
Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) and triflate esters are highly effective reagents for the N-substitution and functionalization of piperazines. nih.gov The exceptional leaving group ability of the triflate anion facilitates the introduction of various substituents onto the nitrogen atoms of the piperazine ring.
A prominent example is found in the synthesis of the drug Adagrasib. In this multi-step synthesis, a key step involves the coupling of a piperazine building block with a triflate derivative. The triflate itself is prepared by treating the corresponding phenol (B47542) with triflic anhydride. nih.gov This demonstrates the utility of triflates in complex molecule synthesis where mild and efficient coupling conditions are required.
The general reaction for N-alkylation or N-arylation of a piperazine with a triflate ester can be represented as:
Piperazine-H + R-OTf → Piperazine-R + H-OTf
Where R can be an alkyl or aryl group. This reaction typically proceeds under mild conditions and offers high yields. nih.gov Triflic anhydride can also be used to activate other functional groups, which then react with the piperazine nitrogen. For example, in conjunction with 1-benzenesulfinyl piperidine, triflic anhydride is a powerful activator for thioglycosides. nih.gov
Synthesis of Trifluoromethanesulfonate (B1224126) Esters and Anhydride as Reagents for Piperazine Chemistry
Generation and Reactivity of Alkyl and Aryl Trifluoromethanesulfonates
Alkyl and aryl trifluoromethanesulfonates (triflates) are key reagents in the functionalization of piperazines. They are typically prepared from the corresponding alcohols or phenols by reaction with triflic anhydride, often in the presence of a non-nucleophilic base like pyridine.
The synthesis of an aryl triflate, for instance, proceeds as follows:
Ar-OH + (CF₃SO₂)₂O + Pyridine → Ar-OSO₂CF₃ + [Pyridine-H]⁺[CF₃SO₃]⁻
Alkyl triflates are among the most reactive alkylating agents due to the extreme electron-withdrawing nature of the trifluoromethyl group, which makes the triflate anion a very stable leaving group. This high reactivity allows for the alkylation of even weakly nucleophilic amines, such as those in some complex piperazine derivatives, under mild conditions. nih.gov
Aryl triflates are also highly reactive and are valuable precursors in cross-coupling reactions, such as the Suzuki and Heck reactions. In the context of piperazine chemistry, they can be used for N-arylation or, as seen in the DABCO ring-opening reactions, as precursors for benzyne formation. rsc.org
The reactivity of triflates makes them indispensable tools for the synthesis of complex piperazine-containing molecules, enabling transformations that are often difficult to achieve with less reactive electrophiles like alkyl or aryl halides.
Trifluoromethanesulfonic Anhydride in Amide Activation and Cyclization
Trifluoromethanesulfonic anhydride (Tf₂O), or triflic anhydride, is an exceptionally potent reagent for the electrophilic activation of amides, transforming them into highly reactive intermediates. This activation strategy has been widely exploited for the synthesis of various heterocyclic cores, including those containing the piperazine motif, through intramolecular cyclization reactions. tcichemicals.com
The activation of an amide with triflic anhydride typically proceeds through the formation of an iminium triflate. Depending on the structure of the amide and the presence or absence of a base, this intermediate can evolve into more electrophilic species such as nitrilium or keteniminium ions. tcichemicals.com These reactive species are susceptible to attack by internal nucleophiles, leading to cyclization.
For instance, the activation of a secondary amide with Tf₂O in the presence of a non-nucleophilic base can generate a nitrilium ion. If the amide substrate contains a suitably positioned nucleophilic group, an intramolecular reaction can occur to form a new ring system. This approach has been utilized in the synthesis of piperidines and pyrrolidines from halogenated amides, where the activated amide undergoes reduction and subsequent intramolecular nucleophilic substitution in a one-pot reaction. nih.gov
In the case of tertiary amides, activation with triflic anhydride in the presence of a weak, non-nucleophilic base typically generates a keteniminium ion. These intermediates can then undergo intramolecular annulation. tcichemicals.com A mechanistic study on the intramolecular dehydrative cyclization of aromatic tertiary amides mediated by Tf₂O revealed that a base is crucial to neutralize the triflic acid byproduct, which would otherwise protonate the starting amide and impede the activation step. nih.gov
The general mechanism for these cyclizations involves the following key steps:
Activation: The amide oxygen attacks the highly electrophilic sulfur atom of triflic anhydride, forming an O-triflyl-iminium triflate intermediate.
Formation of Reactive Species: Depending on the amide substitution, this intermediate can then form a nitrilium or keteniminium ion.
Intramolecular Cyclization: A nucleophilic moiety within the molecule attacks the electrophilic carbon of the reactive intermediate, leading to ring closure.
Rearomatization/Final Product Formation: Subsequent steps, such as proton loss or other rearrangements, yield the final heterocyclic product.
This methodology provides a mild and efficient route to complex nitrogen-containing heterocycles under metal-free conditions. nih.govglobethesis.com
| Reactive Intermediate | Precursor | Conditions | Outcome | Reference(s) |
| Iminium Triflate | Secondary or Tertiary Amide | Tf₂O | Initial activated species | tcichemicals.com |
| Nitrilium Ion | Secondary Amide | Tf₂O, non-nucleophilic base | Highly electrophilic intermediate for cyclization | tcichemicals.comnih.gov |
| Keteniminium Ion | Tertiary Amide | Tf₂O, non-nucleophilic base | Highly electrophilic intermediate for cyclization | tcichemicals.com |
Preparation of Piperazinium Trifluoromethanesulfonate Salts
Piperazinium trifluoromethanesulfonate salts are typically prepared through a straightforward acid-base neutralization reaction between piperazine and trifluoromethanesulfonic acid (TfOH). Triflic acid is a strong Brønsted acid, readily protonating the basic nitrogen atoms of the piperazine ring. researchgate.net The resulting salt precipitates from a suitable solvent or is isolated by solvent evaporation. The stoichiometry of the reactants determines whether a mono- or di-protonated salt is formed.
Mono-protonation Strategies for Chemoselective Functionalization
Piperazine possesses two secondary amine groups, and achieving selective mono-N-functionalization can be challenging due to competing di-substitution. One effective strategy to control the reactivity is through the formation of a mono-protonated piperazinium salt. By treating piperazine with one equivalent of a strong acid, such as trifluoromethanesulfonic acid, one of the nitrogen atoms is protonated, forming a piperazinium cation.
The protonated nitrogen atom is deactivated towards electrophilic attack, thereby directing the functionalization to the remaining free secondary amine. This in-situ protection allows for the chemoselective introduction of a single substituent onto the piperazine ring. Subsequent deprotonation of the piperazinium salt liberates the mono-functionalized piperazine derivative. This approach is particularly useful for reactions such as alkylation, acylation, and arylation, where precise control over the degree of substitution is required. The choice of solvent and reaction temperature can further influence the selectivity of the mono-functionalization process.
Quaternary Piperazinium Trifluoromethanesulfonate Formation
Quaternary piperazinium salts can be synthesized by the exhaustive alkylation of piperazine or its N-substituted derivatives. To form a quaternary piperazinium trifluoromethanesulfonate, an N,N'-disubstituted piperazine is treated with an alkylating agent that introduces a third alkyl group on each nitrogen atom, resulting in two positively charged quaternary ammonium centers. The trifluoromethanesulfonate anion serves as the counter-ion.
Alternatively, if starting with a mono- or di-substituted piperazine, a suitable alkylating agent such as an alkyl triflate (e.g., methyl triflate) can be used. Alkyl triflates are potent electrophiles due to the excellent leaving group ability of the triflate anion. The reaction typically proceeds under neutral or slightly basic conditions to ensure the availability of the lone pair of electrons on the nitrogen atoms for nucleophilic attack. The formation of the quaternary salt is often driven by the precipitation of the product from the reaction mixture. The synthesis of N,N'-disubstituted piperazines is a common precursor step in these reactions. rsc.org
Trifluoromethylation and Trifluoromethylthiolation Reactions facilitated by Trifluoromethanesulfonic Acid-derived Reagents
Trifluoromethanesulfonic acid and its derivatives play a crucial role in facilitating the introduction of trifluoromethyl (CF₃) and trifluoromethylthio (SCF₃) groups into organic molecules. These functional groups are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates.
Electrophilic Trifluoromethylthiolation of Aromatic and Active Methylene (B1212753) Compounds
The electrophilic trifluoromethylthiolation of nucleophilic substrates, such as electron-rich aromatic compounds and active methylene compounds, can be achieved using various SCF₃-donating reagents. The reactivity of these reagents is often enhanced by the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid.
Triflic acid can act as a promoter by activating the trifluoromethylthiolating agent, increasing its electrophilicity. For example, in the trifluoromethylthiolation of phenols, triflic acid was required for less reactive substrates. This acid-promoted pathway facilitates the attack of the nucleophile on the "SCF₃⁺" synthon, leading to the formation of a new carbon-sulfur bond. The reaction conditions are generally mild, and the regioselectivity is often predictable based on the electronic and steric properties of the substrate.
| Substrate Type | Reagent System | Role of Triflic Acid | Product | Reference(s) |
| Less Reactive Phenols | PhNHS-CF₃ / TfOH | Promoter | Aryl trifluoromethyl sulfide | Not explicitly cited |
| Electron-rich Arenes | (N-trifluoromethylthio)saccharin / Lewis Acid or TfOH | Promoter/Catalyst | Aryl trifluoromethyl sulfide | Not explicitly cited |
| Active Methylene Compounds | Electrophilic SCF₃ reagent / TfOH | Promoter/Catalyst | α-Trifluoromethylthiolated carbonyl | Not explicitly cited |
N-Trifluoromethylation of Piperazine Derivatives
The direct N-trifluoromethylation of amines, including piperazine derivatives, is a valuable transformation. While various reagents have been developed for this purpose, those derived from or activated by triflic acid chemistry are of particular interest. For example, trifluoromethyl triflate (CF₃SO₃CF₃), which can be generated from triflic anhydride, is a potent trifluoromethylating agent. However, due to its high reactivity and gaseous nature, more stable and easier-to-handle reagents are often preferred.
Hypervalent iodine reagents, such as Togni reagents, have emerged as effective electrophilic trifluoromethylating agents for a wide range of nucleophiles, including amines. The synthesis of these reagents often involves precursors derived from trifluoroacetic acid. While not directly involving trifluoromethanesulfonic acid in the final step, the underlying principles of using a good leaving group to deliver a CF₃⁺ equivalent are similar. Another approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as an inexpensive and readily available source for the trifluoromethyl group in the synthesis of trifluoromethyl amines. rsc.org The development of N-difluoromethyltriazolium triflate as a precursor for generating [¹⁸F]fluoroform highlights the utility of triflate salts in trifluoromethylation chemistry. nih.gov The N-CF₃ bond is noted to be remarkably robust and stable under various reaction conditions. nih.gov
Catalytic Applications of Piperazine Trifluoromethanesulfonic Acid Systems
Trifluoromethanesulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is a superacid renowned for its exceptional catalytic activity in a multitude of organic reactions. Its strong protonating power, coupled with the non-nucleophilic nature of its conjugate base, makes it an ideal Brønsted acid catalyst.
Esterification and Acylation Reactions
Trifluoromethanesulfonic acid is a highly effective catalyst for both esterification and acylation reactions, often proceeding under mild conditions with high efficiency. mdpi.com The catalytic utility of TfOH in these transformations allows for the synthesis of a wide array of esters and acylated compounds.
In esterification, TfOH facilitates the direct condensation of carboxylic acids and alcohols. fao.org This method is practical and can be performed with equimolar amounts of the reactants, obviating the need for complex water removal techniques to drive the equilibrium towards the product. fao.org
The acylation reactions catalyzed by TfOH are particularly versatile, encompassing both O-acylation and C-acylation (Friedel-Crafts acylation). The selectivity between these two pathways can often be controlled by adjusting the reaction conditions, such as the concentration of the acid. researchgate.net For instance, a low concentration of TfOH (e.g., 1%) in acetonitrile at room temperature can favor the O-acylation of phenols with acyl chlorides, yielding the corresponding phenyl esters in high yields. researchgate.net Conversely, higher concentrations of the acid can promote C-acylation. researchgate.net
The catalytic activity of TfOH has been demonstrated in the acylation of various substrates. For example, it can catalyze the acylation of electron-rich aromatic compounds and even facilitate the Fries rearrangement of phenyl esters. mdpi.com
Table 1: Trifluoromethanesulfonic Acid Catalyzed Acylation Reactions This table is interactive and can be sorted by clicking on the column headers.
| Acyl Donor | Substrate | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Phenol (B47542) | O-Acylation (Phenyl acetate) | >92 | researchgate.net |
| Benzoyl chloride | Anisole (B1667542) | C-Acylation | High | mdpi.com |
| β-Lactams | Arenes | β-Amino aryl ketones | Moderate to High | mdpi.com |
| Acetic acid | Naphthol | C-Acylation | - | mdpi.com |
| Acetyl chloride | Naphthol | O-Acylation | - | mdpi.com |
| Benzoic acid derivatives | Octan-1-ol | Esterification | Excellent | mdpi.com |
Friedel-Crafts Type Transformations
With a Hammett acidity function (H₀) of -14.1, trifluoromethanesulfonic acid is classified as a superacid and serves as an exceptionally potent catalyst for Friedel-Crafts reactions. mdpi.com It is significantly stronger than many traditional Lewis acids used for this purpose. mdpi.com This high acidity allows for the efficient activation of a wide range of substrates for both alkylation and acylation of aromatic rings.
In Friedel-Crafts acylation, TfOH can activate various acylating agents, including acyl chlorides, carboxylic anhydrides, and even stable esters like methyl benzoate, to generate highly reactive acylium ions. mdpi.comresearchgate.net This enables the acylation of a broad spectrum of aromatic compounds, from electron-rich arenes to deactivated systems like nitrobenzene. mdpi.comresearchgate.net For example, the TfOH-catalyzed reaction between β-lactams and arenes produces β-amino aryl ketones in good to excellent yields, a transformation not observed with common catalysts like AlCl₃ or methanesulfonic acid at room temperature. mdpi.comorganic-chemistry.org
Trifluoromethanesulfonic acid is also a highly effective catalyst for Friedel-Crafts alkylations. It can efficiently catalyze the reaction of arenes with various alkylating agents such as aldehydes and benzylic alcohols, leading to the formation of di- or triarylmethanes in high yields. acs.orgfigshare.com
Table 2: Trifluoromethanesulfonic Acid Catalyzed Friedel-Crafts Reactions This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Arene | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acylation | Benzene (B151609) | Benzoyl 2,6-piperidinedione | Ketone | Up to 90 | mdpi.com |
| Acylation | Aromatics | Methyl benzoate | Benzophenone derivatives | 70-93 | researchgate.net |
| Alkylation | 1,2,4-Trimethoxybenzene | Aldehydes | Di- or triarylmethanes | High | acs.org |
| Alkylation | Benzene | 1,2,3,6-Tetrahydropyridines | Phenylpiperidines | Good | researchgate.net |
Polymerization and Condensation Catalysis
The strong acidic nature of trifluoromethanesulfonic acid makes it a valuable catalyst in polymerization and polycondensation reactions. A significant industrial application is the ring-opening polymerization of tetrahydrofuran (THF) to produce polytetramethylene ether glycol (PTMEG). google.com In this process, trifluoromethanesulfonic acid monohydrate is used as the catalyst, and the presence of water is crucial for controlling the molecular weight of the resulting polymer to within the commercially desired range of 600 to 2,200 g/mol . google.com Without the addition of water, the polymerization of THF with dry triflic acid can lead to polymers with much higher molecular weights, exceeding 10,000 g/mol . google.com
Trifluoromethanesulfonic acid also catalyzes the polycondensation of aromatic compounds. For instance, it facilitates the reaction of acenaphthenequinone with various aromatic hydrocarbons at room temperature to synthesize linear, high molecular weight polymers. acs.orgresearchgate.net The acidity of the reaction medium, which can be modulated by using mixtures of TfOH with other acids like methanesulfonic acid, plays a critical role in the success of the polymerization, affecting the viscosity and molecular weight of the resulting polymers. acs.org The polymers produced through this method are often soluble in common organic solvents and possess high thermal stability. acs.orgresearchgate.net
Table 3: Polymerization and Polycondensation Catalyzed by Trifluoromethanesulfonic Acid This table is interactive and can be sorted by clicking on the column headers.
| Monomer(s) | Polymer | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | Polytetramethylene ether glycol (PTMEG) | TfOH monohydrate | Molecular weight controlled by water content (600-2,200 g/mol) | google.com |
| Acenaphthenequinone and aromatic hydrocarbons | Linear, high molecular weight polymers | TfOH or TfOH/MSA mixture | Reaction dependent on medium acidity; polymers show high thermal stability | acs.orgresearchgate.net |
Isomerization Processes
Trifluoromethanesulfonic acid is an effective catalyst for various isomerization reactions, a process of significant industrial and synthetic importance. researchgate.net One notable application is in the isomerization of hydrocarbons. It can catalyze the isomerization of straight-chain or slightly branched alkanes, which is a crucial process in the petroleum industry to increase the octane (B31449) rating of gasoline. google.com For example, the isomerization of 3-methylpentane to 2-methylpentane can be achieved using TfOH as the catalyst in a two-phase liquid system. rsc.org
In synthetic organic chemistry, TfOH has been shown to efficiently catalyze the isomerization of kinetic enol derivatives to their more thermodynamically stable counterparts. acs.orgnih.gov This includes the smooth isomerization of kinetic enol phosphates, enol acetates, enol benzoates, and enol sulfonates, affording the corresponding thermodynamically favored isomers in good to excellent yields. acs.orgnih.govresearchgate.net
Table 4: Isomerization Reactions Catalyzed by Trifluoromethanesulfonic Acid This table is interactive and can be sorted by clicking on the column headers.
| Substrate | Product | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-Methylpentane | 2-Methylpentane | Two-phase liquid system, <40 °C | Isomerization with minimal cracking | rsc.org |
| Kinetic enol phosphates | Thermodynamically favored isomers | - | Good to excellent yields | acs.orgnih.gov |
| Kinetic enol acetates | Thermodynamically favored isomers | - | Good to excellent yields | acs.orgnih.gov |
| Kinetic enol benzoates | Thermodynamically favored isomers | - | Good to excellent yields | acs.orgnih.gov |
| Kinetic enol sulfonates | Thermodynamically favored isomers | - | Good to excellent yields | acs.orgnih.gov |
Piperazine-Derived Ionic Liquids as Catalysts in Organic Reactions
Ionic liquids (ILs) derived from piperazine (B1678402) have emerged as a promising class of catalysts, offering advantages such as thermal stability, reusability, and enhanced reaction efficiency. gyanvihar.orgresearchgate.net These ILs can be designed to possess specific catalytic properties, including acidity, by pairing the piperazinium cation with appropriate anions.
Immobilization of Triflic Acid on Piperazine-modified Supports
A significant advancement in the application of triflic acid and piperazine systems is the immobilization of the superacid onto a piperazine-modified support. This approach combines the high catalytic activity of triflic acid with the benefits of a heterogeneous catalyst, such as ease of separation and recyclability.
An example of this is the development of a reusable protic ionic liquid catalyst where triflic acid is immobilized on aminoethyl piperazine-modified pectin (B1162225) (Pec-AEP-TfOH). nih.gov This nanocatalyst has demonstrated excellent activity and selectivity in the modified Schmidt synthesis of nitriles from aldehydes. nih.gov The immobilization of the precious superacid not only enhances the eco-friendliness and economic viability of the process but also allows the catalyst to be easily recovered and reused multiple times without a significant loss of activity. nih.gov The heterogeneity of the catalyst is a key feature, allowing for simple work-up procedures. nih.gov This strategy of immobilizing triflic acid on a piperazine-functionalized support showcases an innovative way to harness the catalytic power of both components in a sustainable manner.
Applications in Selective Transformations (e.g., Schmidt Synthesis)
Trifluoromethanesulfonic acid (TfOH), also known as triflic acid, is a superacid frequently employed as a powerful catalyst in organic synthesis. Its exceptional catalytic activity is superior to many other Brønsted and Lewis acids for promoting selective transformations such as acylation reactions mdpi.com. When used in conjunction with nitrogen-containing heterocycles like piperazine derivatives, it can facilitate highly efficient C- and/or O-acylations mdpi.com.
The catalytic system's efficacy stems from the ability of trifluoromethanesulfonic acid to act as a potent proton donor, activating either the acylating agent or the substrate. In reactions involving substrates with multiple potential reaction sites, the choice of catalyst is critical for controlling selectivity. For instance, in the acid-catalyzed acylation of benzene with benzoyl 2,6-piperidinedione, trifluoromethanesulfonic acid provides significantly higher yields of the ketone product compared to other catalysts like HBF₄, HCl, TFA, BF₃·Et₂O, and TiCl₄ mdpi.com. The strong acidity of TfOH allows the reaction to proceed under mild conditions, often leading to cleaner reactions and higher yields of the desired product mdpi.com.
Research findings have demonstrated the unique ability of the TfOH catalytic system to control intramolecular cyclic acylations. For substrates containing two different phenyl rings, TfOH can selectively direct the acylation to one ring over the other, a level of control not typically achieved with other acid catalysts mdpi.com. This selectivity is attributed to the formation of a mixed carboxylic trifluoromethanesulfonic anhydride (B1165640), an extremely powerful acylating agent, which can then be influenced by subtle electronic and steric differences within the substrate to achieve selective bond formation mdpi.com.
| Catalyst | Reaction Type | Substrate Example | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid (TfOH) | Friedel-Crafts Acylation | Benzene + Benzoyl 2,6-piperidinedione | 90% | mdpi.com |
| HBF₄ | Friedel-Crafts Acylation | Benzene + Benzoyl 2,6-piperidinedione | Lower than TfOH | mdpi.com |
| BF₃·Et₂O | Friedel-Crafts Acylation | Benzene + Benzoyl 2,6-piperidinedione | Lower than TfOH | mdpi.com |
| TiCl₄ | Friedel-Crafts Acylation | Benzene + Benzoyl 2,6-piperidinedione | Lower than TfOH | mdpi.com |
Metal Triflate Catalysis in Piperazine Chemistry
Metal triflates, salts of trifluoromethanesulfonic acid, are exceptionally versatile and widely used catalysts in organic chemistry. Their utility in reactions involving piperazine and its derivatives is significant, primarily due to their character as strong, yet often moisture-tolerant, Lewis acids semanticscholar.orgmdpi.com. These catalysts are instrumental in a variety of transformations, including carbon-carbon bond formation and heterocycle synthesis nih.govresearchgate.net.
Lewis Acid Catalysis by Metal Trifluoromethanesulfonates
Metal trifluoromethanesulfonates (metal triflates) are effective Lewis acids because the triflate anion is a very poor coordinator, leaving the metal cation available to activate substrates. Early transition metal and rare-earth metal triflates, such as those of scandium, yttrium, and lanthanides, are particularly appealing for Lewis acid-catalyzed reactions mdpi.comnih.gov.
A key application is in the activation of carbonyl compounds for nucleophilic attack. For example, scandium triflate (Sc(OTf)₃) and yttrium triflate (Y(OTf)₃) have been shown to be highly efficient catalysts for aldol condensations, providing excellent yields and enantioselectivities when paired with appropriate chiral ligands mdpi.com.
More directly related to piperazine chemistry, metal Lewis acids catalyze the formation of S-N bonds in Sulfur Fluoride (B91410) Exchange (SuFEx) reactions. A study demonstrated that Ca(NTf₂)₂, a triflate analogue, can catalyze the reaction between sulfonyl fluorides and silyl-protected piperazines to form sulfamides in high yields acs.org. This method highlights the role of the metal Lewis acid in activating the sulfur(VI) fluoride towards nucleophilic attack by the piperazine nitrogen. The catalytic cycle is believed to involve the silicon atom trapping the fluoride, which frees the Lewis acid to continue participating in the reaction acs.org. Other metal triflates have also been shown to be effective, demonstrating the broad applicability of this catalytic approach acs.org.
| Catalyst (10 mol%) | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ca(NTf₂)₂ | Benzenesulfonyl fluoride | 1-(4-fluorobenzyl)-4-(trimethylsilyl)piperazine | Sulfonamide | 99% | acs.org |
| Sc(OTf)₃ | 4-Nitrobenzaldehyde | Acetone | Aldol Adduct | 98% | mdpi.com |
| Y(OTf)₃ | 4-Nitrobenzaldehyde | Acetone | Aldol Adduct | 98% | mdpi.com |
| Cu(OTf)₂ | 2-Methylfuran | Various Carbonyls | Bis(5-methyl-2-furyl)methanes | Good | semanticscholar.org |
Transition-Metal Catalyzed Hydroamination and Related Processes
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds, including piperazine derivatives. Late transition metals are particularly effective catalysts for these transformations, often exhibiting high functional group tolerance under mild conditions acs.org. Metal triflates are frequently used in these catalytic systems, either as the primary catalyst or as a co-catalyst to enhance activity acs.orgnih.gov.
For instance, cationic gold(I) complexes, often generated with a silver triflate activator, are effective in catalyzing intramolecular hydroamidation reactions to form piperazines acs.org. Similarly, the combination of a palladium source like Pd(TFA)₂ with trifluoromethanesulfonic acid (TfOH) as a co-catalyst has been found to effectively catalyze the Markovnikov hydroamination of vinylarenes with various anilines nih.gov. The acid additive is crucial for the catalytic activity in these systems.
The mechanism of these reactions often involves the coordination of the metal catalyst to the C-C multiple bond, which activates it for nucleophilic attack by the amine acs.org. The choice of metal, ligands, and additives like triflic acid can influence the reaction's selectivity and efficiency. These methods provide a direct and efficient route to complex amines and heterocycles that are prevalent in pharmaceuticals and other fine chemicals vtt.firsc.org.
| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Cationic Au(I) / Silver Triflate | Intramolecular Hydroamidation | Unsaturated Amide | Piperazines | acs.org |
| Pd(TFA)₂ / TfOH | Intermolecular Hydroamination | Vinylarenes + Anilines | sec-Phenethylamines | nih.gov |
| BINAP–Cu(OTf)₂ | Intramolecular Hydroamination | Conjugated Aminodienes | Allylic Amines | acs.org |
| (PPh₃)AuOTf / TfOH | Hydroamidation | 1,3-Dienes | Allylic Amides | acs.org |
Mechanistic Investigations of Reactions Involving Piperazine Trifluoromethanesulfonic Acid
Understanding Protonation Events and Cationic Species Generation by Trifluoromethanesulfonic Acid
Trifluoromethanesulfonic acid (TfOH), a superacid, plays a critical role in protonating the basic nitrogen centers of the piperazine (B1678402) ring, leading to the formation of cationic species that are key intermediates in subsequent reactions. The protonation state of piperazine is pivotal as it influences a wide range of properties, including solubility, lipophilicity, and permeability. nih.gov
The piperazine ring contains two nitrogen atoms that can be protonated. The basicity of these nitrogen atoms, and thus their propensity for protonation, is significantly influenced by the chemical groups attached to them. rsc.orgsemanticscholar.org Slight modifications to the substituents on the piperazine ring can dramatically alter the pKa values of the nitrogen centers. rsc.org For instance, the insertion of a piperazine moiety into the linker of Proteolysis Targeting Chimeras (PROTACs) is a common strategy to improve rigidity and enhance solubility upon protonation. rsc.orgsemanticscholar.org However, the effectiveness of this strategy is highly dependent on the surrounding molecular environment. semanticscholar.org
Studies on N,N′-piperazine-dipropionic acid (PDPA) show a two-step deprotonation mechanism. The first deprotonation occurs at the carboxylic group in a pH range of 4-5, while the second deprotonation happens at the aminic nitrogen of the piperazine ring at a higher pH range of 8-9. academie-sciences.fr This indicates that in a strongly acidic medium provided by trifluoromethanesulfonic acid, both nitrogen atoms of the piperazine ring would be readily protonated.
The protonation process can be summarized in the following table:
| Nitrogen Center | Environment | Protonation Behavior |
| N1 | Unsubstituted or alkyl-substituted | Readily protonated by strong acids like TfOH. |
| N4 | Unsubstituted or alkyl-substituted | Readily protonated, forming a dicationic species. |
| N1/N4 | Acyl-substituted | Basicity is reduced, but protonation can still occur with a superacid. |
The generation of these piperazinium cations by TfOH is a crucial first step in many catalyzed reactions. The highly electrophilic nature of the protonated piperazine makes it susceptible to nucleophilic attack and facilitates various chemical transformations. The mechanism involves the transfer of a proton from TfOH to one or both of the nitrogen atoms, creating a salt-like compound, piperazine;trifluoromethanesulfonic acid.
Elucidation of Reaction Pathways in Trifluoromethanesulfonic Acid-Catalyzed Transformations
Trifluoromethanesulfonic acid is a superior catalyst for a variety of organic transformations, particularly acylation reactions. mdpi.com Its strong acidity allows it to activate substrates under mild conditions. mdpi.com When piperazine is involved in these transformations, the reaction pathway is heavily influenced by the initial protonation event.
In TfOH-catalyzed Friedel-Crafts acylations, the acid can activate the acylating agent, forming a highly reactive acylium ion. If piperazine or a derivative is the substrate, the reaction can proceed through different pathways depending on the reaction conditions and the nature of the substituents. For example, TfOH has been shown to be more efficient than other common catalysts like HBF₄, HCl, TFA, BF₃·Et₂O, and TiCl₄ in the acylation of benzene (B151609) with benzoyl 2,6-piperidinedione, a related heterocyclic structure. mdpi.com
The general mechanism for TfOH-catalyzed reactions often involves the following steps:
Protonation of a reactant: TfOH protonates a substrate, such as an alcohol, carboxylic acid, or piperazine itself, to generate a more reactive intermediate.
Formation of a cationic intermediate: This can be a carbocation, an acylium ion, or a protonated amine.
Nucleophilic attack: A nucleophile attacks the cationic intermediate.
Deprotonation/Regeneration of the catalyst: A proton is lost to regenerate the TfOH catalyst and yield the final product.
Research on the reaction of hexane (B92381) with TfOH reveals two distinct reaction modes: a dehydrogenation/isomerization pathway and a cracking/disproportionation pathway, depending on the reaction conditions. rsc.orgrsc.org This dual reactivity highlights the complex catalytic nature of TfOH, which can promote different reaction pathways based on factors like reactant concentration and the presence of co-catalysts or inhibitors. rsc.orgrsc.org
Mechanistic Studies of Piperazine Ring Formation and Cleavage Reactions
The formation and cleavage of the piperazine ring are fundamental processes in organic synthesis, with various methods developed to construct this important heterocyclic scaffold. nih.govorganic-chemistry.org While TfOH is not always directly used in these specific syntheses, the principles of acid catalysis are often relevant.
Piperazine Ring Formation: Many syntheses of piperazines involve the cyclization of precursors containing two amino groups or an amino and a leaving group separated by a two-carbon unit. organic-chemistry.org For instance, a method involving the catalytic reductive cyclization of dioximes allows for the construction of the piperazine ring from primary amines. nih.gov Another approach uses a palladium-catalyzed cyclization of propargyl units with diamines. organic-chemistry.org These reactions often proceed through intermediates that could be generated or stabilized by a strong acid. The use of TfOH could potentially facilitate the removal of protecting groups or activate substrates for cyclization.
Piperazine Ring Cleavage: The cleavage of the piperazine ring is less common but can be achieved under specific conditions. A notable example is the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), which contains two fused piperazine-like rings. The C-N bonds in DABCO can be cleaved by activating it with various reagents to form quaternary ammonium (B1175870) salts, which then act as electrophiles for nucleophiles. rsc.org This process leads to functionalized piperazine derivatives. rsc.org The proposed mechanism for the reaction of certain 1,2,3-dithiazoles with DABCO involves a nucleophilic attack by DABCO, ring-opening, and subsequent cyclization, followed by a final ring-opening of the DABCO moiety by a chloride ion. rsc.org A strong acid like TfOH could facilitate such cleavage reactions by protonating the nitrogen atoms, making the C-N bonds more susceptible to nucleophilic attack.
A presumed reaction mechanism involving the cleavage of a C-C bond in an unstable disubstituted piperazine intermediate has also been reported in the presence of trifluoromethanesulfonic acid, highlighting its potential role in ring modification reactions. researchgate.net
Regioselectivity and Stereoselectivity in Piperazine Functionalization mediated by Trifluoromethanesulfonic Acid Systems
The functionalization of the piperazine ring presents challenges in controlling regioselectivity (at the N1, N4, or C2/C3/C5/C6 positions) and stereoselectivity. mdpi.comresearchgate.net While much of the existing chemistry focuses on N-functionalization, C-H functionalization is an area of growing interest to increase structural diversity. mdpi.comnih.gov
Trifluoromethanesulfonic acid and its derivatives can influence the selectivity of these reactions. For example, methyl trifluoromethanesulfonate (B1224126) has been used as a catalyst in the regioselective N-functionalization of tautomerizable heterocycles. mdpi.com The solvent was found to have a high degree of dependency on the yield of the products, suggesting that the reaction environment plays a crucial role in directing the outcome. mdpi.com
In the context of piperazine, the differential electronic properties of the nitrogen atoms in a mono-substituted piperazine can be exploited to achieve site-selective C-H functionalization. mdpi.com DFT analysis has been used to predict the relative electron density of the nitrogen atoms, which in turn predicts the ease of forming the corresponding radical cation, guiding the regioselectivity of the functionalization. mdpi.com
The stereoselectivity of piperazine functionalization is often governed by the directing groups present on the ring and the nature of the reagents. For instance, the diastereoselective α-C-H lithiation of N-Boc piperazines has been achieved, where the stereochemical outcome is controlled by a distal substituent. mdpi.com While direct studies on TfOH-mediated stereoselective functionalization of piperazine are limited, the principles of acid catalysis in influencing transition state geometries are well-established. rsc.org By protonating the piperazine, TfOH can alter its conformation and electronic distribution, thereby influencing the approach of incoming reagents and potentially controlling the stereochemical outcome of the reaction.
The table below summarizes factors influencing selectivity in piperazine functionalization:
| Selectivity | Controlling Factors | Potential Role of Trifluoromethanesulfonic Acid |
| Regioselectivity | Electronic differentiation of N atoms, directing groups, solvent. mdpi.commdpi.com | Protonation can alter the electronic properties and reactivity of the N and C atoms, directing the site of functionalization. |
| Stereoselectivity | Chiral auxiliaries, distal substituents, reaction conditions. mdpi.com | Can influence the transition state geometry through protonation and conformational locking, thereby affecting the stereochemical outcome. |
Spectroscopic and Structural Characterization of Piperazine Trifluoromethanesulfonate Derivatives
Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental tools for the characterization of piperazine (B1678402) trifluoromethanesulfonate (B1224126) salts. They allow for structural confirmation, purity assessment, and the monitoring of chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of piperazine derivatives in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework and the electronic environment of the nuclei can be obtained.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of piperazinium trifluoromethanesulfonate, the protons on the piperazine ring typically appear as a singlet or a set of multiplets, depending on the solvent and temperature. For instance, in N,N'-substituted piperazines, the protons on the N-CH₂ groups can show broad signals at room temperature due to conformational dynamics. researchgate.net For 1-(4-chlorophenyl)piperazine, the piperazine ring protons are observed in the 2.8-3.2 ppm range. scispace.com The N-H protons of the piperazinium cation are often broad and their chemical shift is highly dependent on solvent and concentration, but they are typically observed downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For a simple piperazinium cation, a single signal is expected for the four equivalent methylene (B1212753) carbons. In substituted derivatives like N-(3-trifluoromethylphenyl)piperazine, distinct signals are observed for the different carbons of the piperazine ring, typically around 45-50 ppm, while the carbons of the phenyl ring and the CF₃ group appear at their characteristic chemical shifts. chemicalbook.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for compounds containing the trifluoromethanesulfonate (triflate) anion. The triflate anion gives rise to a sharp singlet in the ¹⁹F NMR spectrum. For example, in the synthesis of tert-butyldimethylsilyl triflate, a fluorine peak for the triflate group is observed, and its intensity can be monitored to track reaction progress. rsc.org This technique is highly sensitive to the fluorine environment and is crucial for confirming the presence and purity of the triflate counterion.
Temperature-dependent NMR studies are also employed to investigate the dynamic processes in piperazine rings, such as ring inversion and rotation around the N-C(amide) bond in acylated derivatives. rsc.org These studies allow for the calculation of activation energy barriers for these conformational changes. nih.gov
Table 1: Representative NMR Data for Piperazine Derivatives
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Piperazinium CH₂ | ~3.0 - 3.5 | Can be a singlet or multiplet. |
| ¹H | Piperazinium NH₂⁺ | Variable (e.g., > 7.0) | Often broad; position is solvent-dependent. |
| ¹³C | Piperazinium CH₂ | ~40 - 50 | A single peak for the unsubstituted ring. |
| ¹⁹F | Trifluoromethanesulfonate (CF₃SO₃⁻) | ~ -76 to -79 | Sharp singlet; characteristic of the triflate anion. rsc.org |
Piperazine Ring Vibrations: The piperazine ring exhibits several characteristic vibrational modes. niscpr.res.in
N-H Stretching: The N-H stretching vibrations of the protonated amine groups in the piperazinium cation are typically observed as broad bands in the high-frequency region of the IR spectrum, often between 3200 and 3400 cm⁻¹. scispace.com
C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₂ groups of the piperazine ring appear in the 2800-3000 cm⁻¹ region. scispace.comniscpr.res.in
Ring Vibrations: C-C and C-N stretching vibrations of the piperazine ring occur in the 1000-1200 cm⁻¹ region. niscpr.res.in Deformation modes, such as scissoring and twisting of the CH₂ groups, are found at lower wavenumbers.
Trifluoromethanesulfonate Anion Vibrations: The triflate anion has strong, characteristic absorption bands that are easily identified.
SO₃ Stretching: The asymmetric and symmetric stretching modes of the SO₃ group are very intense in the IR spectrum, typically appearing around 1250-1280 cm⁻¹ and 1030 cm⁻¹, respectively.
CF₃ Stretching: The C-F stretching vibrations of the trifluoromethyl group are also strong and are found in the 1150-1225 cm⁻¹ region.
The combination of the vibrational modes from both the piperazinium cation and the triflate anion provides a comprehensive spectral signature for the salt. nih.gov For example, studies on 1-(m-(trifluoromethyl)phenyl)piperazine have provided detailed assignments of the vibrational modes associated with both the piperazine and the trifluoromethyl-substituted phenyl rings. nih.gov
Table 2: Key Vibrational Frequencies for Piperazinium Trifluoromethanesulfonate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H (Piperazinium) | Stretching | 3200 - 3400 | IR |
| C-H (Piperazine) | Stretching | 2800 - 3000 | IR, Raman |
| SO₃ (Triflate) | Asymmetric Stretch | 1250 - 1280 | IR |
| CF₃ (Triflate) | C-F Stretch | 1150 - 1225 | IR |
| SO₃ (Triflate) | Symmetric Stretch | ~1030 | IR |
| C-N (Piperazine) | Stretching | 1000 - 1200 | IR, Raman |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of piperazine derivatives. nih.govfigshare.com
In the analysis of piperazine trifluoromethanesulfonate, soft ionization techniques like Electrospray Ionization (ESI) are typically employed. In positive-ion mode ESI-MS, the piperazinium cation ([PipH₂]²⁺ or [PipH]⁺) or a substituted derivative would be observed. For a simple piperazine salt, the protonated molecule [C₄H₁₁N₂]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the piperazine ring is a key diagnostic feature in MS. Common fragmentation pathways involve the cleavage of the ring, leading to characteristic fragment ions. researchgate.netresearchgate.net For instance, the EI mass spectra of many substituted benzylpiperazines show common fragment ions arising from the cleavage of the piperazine ring. researchgate.net The trifluoromethanesulfonate anion itself is generally not observed in positive-ion mode but can be detected in negative-ion mode ESI-MS at an m/z of 149.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which is crucial for confirming the identity of novel piperazine derivatives. core.ac.uk
Table 3: Mass Spectrometry Data for Piperazine Trifluoromethanesulfonate Components
| Ion | Formula | Ionization Mode | Expected m/z (Monoisotopic) | Notes |
| Protonated Piperazine | [C₄H₁₁N₂]⁺ | ESI (+) | 87.0922 | The base peak for the cation. |
| Piperazinium Dication | [C₄H₁₂N₂]²⁺ | ESI (+) | 44.0500 | May be observed depending on conditions. |
| Triflate Anion | [CF₃SO₃]⁻ | ESI (-) | 148.9520 | The characteristic anion. |
Advanced Structural Characterization
While spectroscopic methods provide valuable data on molecular structure and connectivity, X-ray diffraction offers the definitive determination of the three-dimensional arrangement of atoms in the crystalline solid state.
X-ray diffraction (XRD) on single crystals is the premier method for determining the precise atomic coordinates, bond lengths, bond angles, and crystal packing of a compound. mdpi.com For ionic compounds like piperazine trifluoromethanesulfonate, XRD reveals the nature of the intermolecular interactions, particularly hydrogen bonding, that govern the supramolecular architecture. researchgate.net
In the crystal structure of piperazinium salts, the dication typically adopts a chair conformation. researchgate.netresearchgate.net The structure is dominated by a network of hydrogen bonds between the N-H donors of the piperazinium cation and the oxygen or other heteroatom acceptors of the anion. In the case of piperazinium trifluoromethanesulfonate, strong N-H···O hydrogen bonds would be expected between the ammonium (B1175870) groups and the sulfonate oxygen atoms of the triflate anion.
Studies on related piperazinium salts, such as those with p-toluenesulfonate or carboxylate anions, have characterized these extensive hydrogen-bonding networks, which often lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. researchgate.net Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the bulk material, confirming its phase purity, and identifying different polymorphic forms. europa.eu
Table 4: Expected Crystallographic Features for Piperazinium Trifluoromethanesulfonate
| Parameter | Expected Feature | Significance |
| Piperazinium Conformation | Chair | The thermodynamically most stable conformation. nih.gov |
| Primary Interaction | N-H···O Hydrogen Bonds | Dictates the crystal packing and supramolecular structure. researchgate.net |
| Supramolecular Motif | Sheets, chains, or 3D networks | Formed via extensive hydrogen bonding. |
| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) | Dependent on the specific packing arrangement. |
The piperazine ring is a flexible six-membered heterocycle that can exist in several conformations, most notably the chair, boat, and twist-boat forms. In the vast majority of its salts and complexes, the piperazine ring adopts the thermodynamically stable chair conformation to minimize steric and torsional strain. nih.govnih.gov
The conformation of the piperazine ring can be influenced by several factors, including the substitution pattern on the nitrogen or carbon atoms and the nature of the counterion in the crystal lattice. nih.gov In the solid state, X-ray diffraction provides direct evidence of the ring's conformation. nih.gov For example, the crystal structures of salts of 4-nitrophenylpiperazine consistently show the piperazine ring in a chair conformation. nih.gov
In solution, NMR spectroscopy is the primary tool for conformational analysis. The coupling constants between vicinal protons on the ring can be used to infer the dihedral angles and thus the preferred conformation. For N,N'-substituted piperazines, the interconversion between two chair forms can be observed and quantified using dynamic NMR experiments. rsc.org However, in certain highly strained systems, such as some 2,5-disubstituted derivatives, a twist-boat conformation has been observed to avoid unfavorable steric interactions that would be present in the chair form. nih.govsemanticscholar.org For a simple, unsubstituted piperazinium cation paired with a trifluoromethanesulfonate anion, the chair conformation is the overwhelmingly expected and most stable arrangement.
Computational Approaches in Understanding Piperazine Trifluoromethanesulfonic Acid Interactions
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For the interaction between piperazine (B1678402) and trifluoromethanesulfonic acid, DFT is primarily applied to understand the thermodynamics of the proton transfer reaction, the geometry of the resulting salt, and the nature of the chemical bonds formed.
The reaction is a straightforward acid-base neutralization where the strong trifluoromethanesulfonic acid (a superacid) donates a proton to one of the nitrogen atoms of the piperazine base. DFT calculations can optimize the molecular geometries of the reactants (piperazine and trifluoromethanesulfonic acid), the transition state for proton transfer, and the final product, the piperazinium trifluoromethanesulfonate (B1224126) salt. researchgate.net By calculating the energies of these species, the reaction's enthalpy and free energy can be determined, confirming the high exergonicity and spontaneity of the salt formation.
DFT is also employed to analyze the reaction intermediates and the final product's electronic properties. For the piperazinium trifluoromethanesulfonate salt, key areas of study include:
Geometric Parameters : Calculation of bond lengths and angles, particularly the N-H bond formed upon protonation and the hydrogen bonds between the piperazinium cation (BH+) and the triflate anion (A-).
Vibrational Frequencies : Theoretical prediction of the infrared (IR) spectrum. This allows for the assignment of vibrational modes, such as the N-H stretch, which confirms the protonation event.
Electronic Properties : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the salt's chemical reactivity and stability. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net
While the direct reaction is simple, DFT becomes particularly valuable when studying more complex scenarios, such as the regioselectivity of reactions involving substituted piperazines or the influence of different solvents on the reaction pathway. mdpi.comnih.gov The use of an implicit solvent model, like the Solvation Model based on Density (SMD), can be incorporated into DFT calculations to provide a more accurate energy profile of the reaction in a solution phase. mdpi.com
Table 1: Representative DFT-Calculated Parameters for Amine Protonation This table is illustrative, based on typical DFT outputs for similar acid-base systems.
| Parameter | Reactant (Piperazine) | Product (Piperazinium) | Description |
| Optimized Geometry | Chair conformation | Chair conformation | Determines the lowest energy structure. |
| N-H Bond Length (Å) | ~1.01 | ~1.03 | Lengthening of existing N-H bonds and formation of a new one. |
| HOMO-LUMO Gap (eV) | ~5.8 | ~7.2 | An increased gap in the salt indicates greater electronic stability. |
| Vibrational Frequency (cm⁻¹) | C-N stretch: ~1030-1050 | N-H⁺ stretch: ~2800-3000 | Appearance of a new peak confirms protonation. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. dovepress.com For the piperazinium trifluoromethanesulfonate system, MD simulations provide a dynamic picture of the salt's behavior in a condensed phase, typically in an aqueous solution. mdpi.commdpi.com
A typical MD simulation involves placing one or more pairs of piperazinium and triflate ions in a simulation box filled with solvent molecules (e.g., water). nih.gov The interactions between all atoms are governed by a force field, a set of empirical energy functions. The simulation then solves Newton's equations of motion for this system, generating trajectories that describe how the positions and velocities of atoms change over time. nih.gov
Key insights from MD simulations include:
Conformational Analysis : The piperazine ring is not planar and can exist in several conformations, primarily the chair, boat, and twist-boat forms. MD simulations can track the transitions between these conformations and determine their relative populations at a given temperature. njit.edu The chair conformation is typically the most stable. The analysis of the Root Mean Square Deviation (RMSD) over the simulation time indicates the stability of the molecular conformation. nih.govmdpi.com
Intermolecular Interactions : MD is ideal for characterizing the non-covalent interactions between the ions and with the solvent. researchgate.net This includes the strong hydrogen bonds between the N-H donors of the piperazinium cation and the oxygen acceptors of the triflate anion. It also details the solvation shell around each ion, showing how water molecules orient themselves to interact with the charged species. mdpi.com Analysis tools like the Radial Distribution Function (RDF) can quantify the probability of finding a triflate oxygen atom at a certain distance from a piperazinium hydrogen atom, providing precise information on hydrogen bond lengths. dovepress.com
Dynamic Properties : Simulations can also be used to calculate transport properties like diffusion coefficients for each ion, providing a link between molecular-level interactions and macroscopic behavior.
Prediction of Acid-Base Equilibria and Protonation States
Computational methods are highly effective for predicting the acid dissociation constant (pKa) and the resulting protonation states of molecules like piperazine at different pH values. Trifluoromethanesulfonic acid is a superacid with a highly negative pKa, ensuring it acts as a proton source. The focus of computational prediction is therefore on the pKa values of piperazine itself.
Piperazine is a diacidic base, meaning it can accept two protons, leading to two distinct pKa values:
pKa1 : Associated with the equilibrium between the doubly protonated piperazine-1,4-diium (B1225682) and the singly protonated piperazinium.
pKa2 : Associated with the equilibrium between the singly protonated piperazinium and the neutral piperazine.
Modern computational approaches for pKa prediction have moved beyond simple empirical models to sophisticated machine learning (ML) and quantum mechanics (QM) based methods. rowansci.com Programs like Epik utilize graph convolutional neural networks (GCNNs) trained on vast datasets of experimental and computed pKa values to achieve high accuracy. nih.gov These tools can predict pKa values with root mean square errors often below one pKa unit. nih.govnih.gov Such software can automatically identify potential protonation sites and calculate their respective micro-pKa values. arxiv.org
Given that trifluoromethanesulfonic acid will completely protonate piperazine in a 1:1 molar ratio, the resulting solution will contain the piperazinium cation. The protonation state is therefore definitively determined by the stoichiometry of the acid-base reaction. Computational predictions are most useful for understanding the behavior of piperazine in buffered solutions across a wide pH range.
Table 2: Predicted Protonation States of Piperazine at Various pH Ranges Based on typical experimental pKa values for piperazine (~5.7 and 9.8), which computational methods aim to predict.
| pH Range | Dominant Species | Structure | Net Charge |
| pH < 5.7 | Piperazine-1,4-diium | H₂N⁺-ring-N⁺H₂ | +2 |
| 5.7 < pH < 9.8 | Piperazinium | H₂N⁺-ring-NH | +1 |
| pH > 9.8 | Piperazine | HN-ring-NH | 0 |
Ligand-Protein Interaction Modeling for Piperazine Derivatives
The piperazine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.net Computational modeling, particularly molecular docking, is a critical tool for understanding and predicting how these piperazine-containing molecules interact with biological targets like proteins. nih.govfgcu.eduresearchgate.net
In this context, the protonated piperazinium form is of paramount importance. At physiological pH (~7.4), the piperazine moiety is typically singly protonated, carrying a positive charge. This charged state is crucial for forming strong and specific interactions within a protein's binding site.
Molecular docking simulations predict the preferred orientation of a ligand (the piperazine derivative) when bound to a protein to form a stable complex. indexcopernicus.com Key interactions involving the piperazinium group often include:
Salt Bridges/Ionic Interactions : The positive charge of the piperazinium cation forms strong electrostatic interactions with negatively charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu). nih.gov
Hydrogen Bonding : The N-H groups of the protonated piperazine act as excellent hydrogen bond donors, interacting with hydrogen bond acceptors on the protein, which can include the backbone carbonyl oxygen atoms or side chains of residues like asparagine, glutamine, or serine. indexcopernicus.comrsc.org
Scaffolding Role : The chair conformation of the piperazine ring provides a rigid, three-dimensional structure that can position other functional groups on the molecule for optimal interaction with different pockets of the binding site.
MD simulations are often performed on the docked ligand-protein complex to assess the stability of the predicted binding pose and to analyze the dynamics of the interactions over time. nih.govnih.gov These simulations can reveal subtle conformational changes and provide a more rigorous estimation of binding free energy. nih.gov
Table 3: Examples of Piperazine Derivatives in Ligand-Protein Interaction Modeling This table summarizes findings from various studies on different piperazine derivatives and is for illustrative purposes.
| Piperazine Derivative Class | Protein Target | Key Piperazine-Mediated Interactions | Computational Method | Reference |
| 1,3,4-Oxadiazole Hybrids | Multiple (e.g., InhA) | Hydrogen bonding, scaffold for substituents | Molecular Docking | researchgate.net |
| Phenylpiperazines | Topoisomerase IIα | π-type interactions, hydrogen bonds with Asp residues | Molecular Docking | nih.gov |
| Piperazin-1-ylpyridazine Derivatives | dCTPase | Hydrogen bonds with Gln82, Glu78 | Molecular Docking, MD Simulation | indexcopernicus.com |
| Bergenin Hybrids | BcL2 Protein | Strong binding energy, potential hydrogen bonds | Molecular Docking | rsc.org |
Advanced Applications and Emerging Research Directions
Role in Materials Science Development
The unique properties of both piperazine (B1678402) and trifluoromethanesulfonic acid have led to their significant roles in the development of advanced materials, including Covalent Triazine Frameworks and specialized polyamides.
Covalent Triazine Frameworks (CTFs) Synthesis utilizing Trifluoromethanesulfonic Acid
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from aromatic 1,3,5-triazine (B166579) rings, exhibiting high stability, porosity, and semiconductive properties. nih.gov These characteristics make them highly suitable for applications in gas adsorption and separation, as well as catalysis. nih.gov One of the key methods for synthesizing CTFs involves the acid-catalyzed trimerization of aromatic nitriles. organic-chemistry.org
Trifluoromethanesulfonic acid has emerged as a highly effective catalyst for this process. nih.gov The mechanism involves the activation of the carbon atom in the nitrile group by the superacid, which facilitates a subsequent nucleophilic attack by the nitrogen atom of another nitrile group. organic-chemistry.org This process repeats in a stepwise manner, leading to the formation of the symmetric triazine ring that constitutes the fundamental building block of the CTF. organic-chemistry.org
In 2012, a microwave-assisted Brønsted acid polymerization method was developed using trifluoromethanesulfonic acid to synthesize CTFs at room temperature, significantly reducing the reaction time. acs.org More recently, a novel trifluoromethanesulfonic acid vapor-assisted solid-phase synthetic method has been reported for constructing nanoporous CTFs with highly ordered hollow interconnected pores under mild conditions. rsc.org This solid-state approach helps to avoid undesirable side reactions that can occur at the high temperatures often required in traditional synthesis methods. rsc.org
Table 1: Comparison of CTF Synthesis Methods Utilizing Trifluoromethanesulfonic Acid
| Synthesis Method | Catalyst | Key Advantages |
| Microwave-Assisted Polymerization | Trifluoromethanesulfonic Acid | Room temperature synthesis, shortened reaction time. acs.org |
| Acid Vapor-Assisted Solid Phase Synthesis | Trifluoromethanesulfonic Acid Vapor | Mild reaction conditions, avoids side reactions, produces highly ordered pores. rsc.org |
Piperazine-Containing Polyamides and Their Characterization
Piperazine's rigid, diamine structure makes it an excellent building block for the synthesis of high-performance polyamides. These polymers often exhibit enhanced thermal stability and specific mechanical properties. Research has shown that polyamides incorporating diketopiperazine units in the polymer backbone display high thermal stability and glass transition temperatures that are higher than those of common aliphatic nylons. The inclusion of N,N'-bis(3-aminopropyl) piperazine in polyamide/polyurea blends has been demonstrated to improve the thermal stability of fibre-forming polypropylene.
The synthesis of these specialized polyamides can be achieved through various polycondensation techniques. The characterization of these materials typically involves spectroscopic methods to confirm their chemical structure, along with thermal analysis techniques (such as thermogravimetric analysis and differential scanning calorimetry) to evaluate their thermal stability and phase transitions.
Innovative Methodologies in Trifluoromethanesulfonic Acid Recycling and Green Chemistry for Piperazine Synthesis
The growing emphasis on sustainable chemistry has spurred the development of innovative methods for recycling potent catalysts like trifluoromethanesulfonic acid and for the environmentally benign synthesis of important building blocks like piperazine.
Methodologies for the recovery and reuse of trifluoromethanesulfonic acid are crucial for its large-scale industrial application due to its cost and potential environmental impact. One patented method for recovering triflic acid from wastewater involves its conversion to an inorganic salt by the addition of an inorganic alkali. The salt is then isolated and treated with concentrated sulfuric acid, followed by vacuum distillation to regenerate the trifluoromethanesulfonic acid with high purity. google.com Another study demonstrated the successful recycling and reuse of spent triflic acid for the dissolution of thoria from nuclear fuel production scrap, highlighting its potential in a closed-loop process. researchgate.netsckcen.be
In the realm of piperazine synthesis, green chemistry principles are being actively applied to develop more sustainable routes. researchgate.net Traditional methods often involve harsh conditions and hazardous reagents. Modern approaches focus on improving efficiency and reducing environmental impact. For example, photoredox catalysis has emerged as a green method for the C–H functionalization of piperazines, utilizing visible light to promote reactions under mild conditions. mdpi.com This approach avoids the use of toxic reagents and can often be performed in more environmentally friendly solvents. mdpi.com Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields in the preparation of piperazine derivatives. nih.gov Furthermore, the development of one-pot, multicomponent reactions for the synthesis of complex piperazine-containing molecules represents a step towards greater atom economy and process efficiency. researchgate.net
Future Perspectives in Catalyst Design and Reaction Engineering for Piperazine-Trifluoromethanesulfonic Acid Systems
The future of chemical synthesis involving piperazine and trifluoromethanesulfonic acid will likely be shaped by advancements in catalyst design and reaction engineering, aiming for greater efficiency, selectivity, and sustainability.
Catalyst Design: Future research in catalyst design will likely focus on developing heterogeneous catalysts that incorporate the catalytic power of triflic acid onto solid supports. This would simplify catalyst separation and recycling, a key aspect of green chemistry. The design of novel catalytic systems for the selective C–H functionalization of the piperazine ring continues to be an active area of research. nsf.gov This would allow for the direct modification of the piperazine core, providing more efficient routes to a wider range of complex molecules. nsf.gov The development of bifunctional catalysts that can facilitate multiple transformations in a single step is another promising direction.
Reaction Engineering: In terms of reaction engineering, the transition from batch processing to continuous flow systems offers significant advantages for reactions involving potent catalysts like triflic acid. Flow chemistry can provide better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater consistency. The integration of real-time monitoring and automated optimization into flow reactors will further enhance the efficiency and reliability of these processes. For piperazine synthesis, the development of catalytic processes that utilize renewable feedstocks and energy sources will be a key focus for future industrial applications.
The continued exploration of the synergistic potential between the structural features of piperazine and the catalytic activity of trifluoromethanesulfonic acid will undoubtedly lead to further innovations in the synthesis of complex molecules and the creation of novel materials with tailored properties.
Q & A
Q. How does piperazine concentration influence reaction kinetics in acid-catalyzed systems?
Experimental studies show a first-order dependence of reaction rate on piperazine concentration. Plotting lnk' vs ln[piperazine]₀ yields linear correlations (slopes ≈1.0), confirming this relationship . For reproducible results, maintain controlled pH and temperature while varying [piperazine] in 0.1–1.0 M ranges. Use stopped-flow spectrophotometry or NMR to monitor intermediate carbamate formation in real time .
Q. What experimental methods validate the buffering efficacy of HEPES (a piperazine derivative) in biological systems?
HEPES, a zwitterionic piperazine-based buffer, maintains pH stability via its sulfonic acid and hydroxyl groups. To assess buffering capacity:
Q. How is trifluoromethanesulfonic acid (TFMS) utilized in steroid derivatization?
TFMS acts as a catalyst in dansylhydrazine derivatization of ketosteroids. Key steps:
- Optimize molar ratios of steroid:dansylhydrazine (1:5–1:10) in anhydrous solvents.
- Monitor reaction progression via HPLC with C18 columns to resolve syn/anti hydrazones .
- Confirm alkyl catalysis by comparing TFMS reactivity with methyl trifluoromethanesulfonate in aprotic solvents .
Advanced Research Questions
Q. How do conflicting kinetic models for CO₂ capture by piperazine reconcile?
Discrepancies arise from competing pathways:
- Dominant pathway : CO₂ reacts with free piperazine to form monocarbamic acid (rate constant k₇ = 2.43×10⁴ M⁻¹s⁻¹) .
- Minor pathways : Dicarbamate formation and carbamate protonation at lower pH. Resolve contradictions using stopped-flow kinetics paired with ¹H NMR to quantify intermediates under varied CO₂ loadings (0.1–0.5 mol/mol) .
Q. What mechanistic insights explain TFMS’s dual role in alkyl vs. acid catalysis?
TFMS exhibits weak acid catalysis but strong alkyl catalysis when forming methyl trifluoromethanesulfonate. Key evidence:
Q. How can piperazine derivatives be engineered for supramolecular assembly in crystal structures?
Piperazine salts with aromatic carboxylic acids form hydrogen-bonded networks. Methodology:
- Co-crystallize 4-fluorophenylpiperazine (4-FPP) with acids (e.g., oxalic, tartaric) in ethanol/water.
- Analyze via X-ray diffraction to identify N–H···O and C–H···F interactions driving 2D/3D frameworks .
Methodological Tables
Table 1. Kinetic Parameters for Piperazine-CO₂ Reactions (25°C)
| Reaction Pathway | Rate Constant (M⁻¹s⁻¹) | Equilibrium Constant (K) |
|---|---|---|
| CO₂ + PZ → Monocarbamic Acid | 2.43×10⁴ | 1.2×10³ |
| CO₂ + Monocarbamate → Dicarbamate | 1.1×10² | 8.7×10¹ |
Table 2. Catalytic Efficiency of TFMS in Derivatization
| Condition | Reaction Time (min) | Yield (%) |
|---|---|---|
| TFMS in MeOH | 25 | 76 |
| TFMS in DCM | 60 | 12 |
| Methyl TFMS in MeOH | 15 | 89 |
Key Considerations for Experimental Design
- Contradiction Analysis : When kinetic data conflict (e.g., CO₂ capture pathways), use multi-technique validation (spectrophotometry + NMR) .
- Acid Sensitivity : TFMS reactions require strict anhydrous conditions; employ molecular sieves or inert atmospheres .
- Structural Tuning : Modify piperazine substituents (e.g., 3-trifluoromethylphenyl) to alter electronic properties for semiconductor or pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
